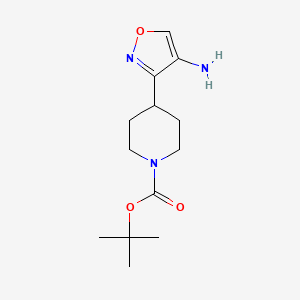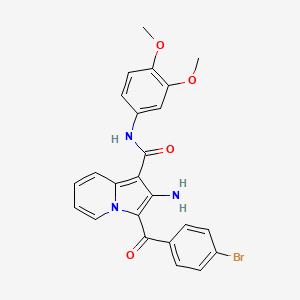
2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Indolizine derivatives are often synthesized through methods that involve the combination of different chemical entities. For example, heteroarylation of α-bromoamides with indolizines has been developed under mild conditions, which could potentially be adapted for the synthesis of compounds similar to 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide (Sathish et al., 2022). Additionally, one-pot domino reactions have been employed for the synthesis of indolizine-1-carboxamide derivatives, indicating a method that could be relevant for our compound of interest (Ziyaadini et al., 2011).
Molecular Structure Analysis
The molecular structure of indolizine derivatives can be characterized by X-ray powder structure analysis, as demonstrated in studies of piroxicam derivatives similar to our compound (Chakraborty et al., 2007). This technique can reveal the three-dimensional framework and intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to the stability and properties of the compound.
Chemical Reactions and Properties
Indolizine compounds can undergo various chemical reactions, such as electrophilic aromatic substitution, to introduce different functional groups or to fuse with other heterocyclic frameworks, enhancing their chemical diversity and potential applications. The presence of amino and carboxamide groups in the indolizine structure can lead to different reactivity patterns and interactions with other molecules (Sarkunam & Nallu, 2005).
Physical Properties Analysis
The physical properties of indolizine derivatives, such as solubility, melting point, and crystallinity, can significantly affect their practical applications. While specific data on this compound is not available, analogous compounds have been studied for their photoluminescent properties, indicating potential for optical applications (Outlaw et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
Indolizine derivatives have been explored for their photoluminescent properties. For instance, a study demonstrated that certain indolizine compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests potential applications in the development of pH sensors and photoluminescent materials for various technological applications (Outlaw et al., 2016).
Antimicrobial and Anticancer Activities
Another avenue of research involves the synthesis of indolizine derivatives for their biological activities. Studies have synthesized various indolizine-based compounds, examining their cytotoxic and antimicrobial effects. These compounds have shown potential as therapeutic agents against specific cancer cell lines and microbial pathogens, suggesting the relevance of indolizine derivatives in medicinal chemistry and drug discovery (Hassan et al., 2014).
Application to Tropical Diseases
Indolizine derivatives have also been synthesized with the aim of addressing tropical diseases. Research in this area focuses on creating compounds with potential therapeutic applications against diseases prevalent in tropical regions, highlighting the versatility of indolizine derivatives in contributing to global health solutions (Zhang et al., 2014).
Dyeing and Functional Materials
Furthermore, indolizine compounds have been incorporated into novel dye molecules for dyeing polyester fibers, exhibiting high efficiency and desirable color characteristics. These compounds' applications extend to creating sterile and biologically active fabrics, indicating their potential in materials science and textile engineering (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRAKDJQUCQIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)
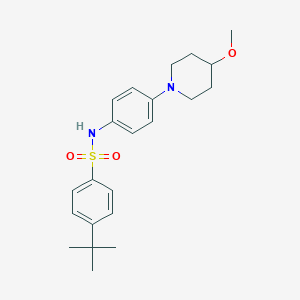
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

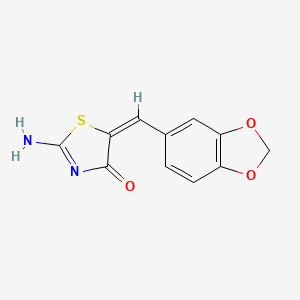
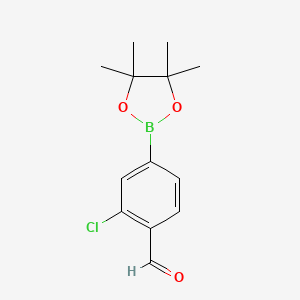
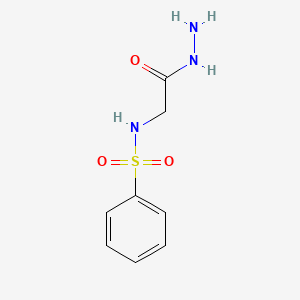
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)


